PatA protein - 147387-85-7

PatA protein

Catalog Number: EVT-1518082
CAS Number: 147387-85-7
Molecular Formula: C3HClN4O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PatA protein is classified as a type of natural product derived from marine organisms. It is particularly noted for its structural complexity and biological activity, which includes the inhibition of translation through selective binding to specific RNA motifs. The compound's ability to modulate gene expression at the translational level positions it within the category of small-molecule inhibitors that target ribonucleoprotein complexes .

Synthesis Analysis

Methods and Technical Details

The synthesis of PatA can be approached through total synthesis or semi-synthesis methods, often involving complex organic reactions to construct its intricate structure. The synthesis typically begins with simpler organic compounds that undergo multiple steps including cyclization, functional group modifications, and stereochemical adjustments. Recent advancements in synthetic methodologies have enabled chemists to create derivatives of PatA, such as desmethyl desamino pateamine A (DMDA-PatA), which retain similar biological activities while simplifying the original structure for easier manipulation in laboratory settings .

Molecular Structure Analysis

Structure and Data

PatA features a complex molecular structure characterized by a trienyl side chain and multiple functional groups that contribute to its binding affinity and selectivity for RNA. The specific arrangement of atoms within the molecule allows it to interact with the eukaryotic translation initiation factor 4A, leading to its inhibitory effects on translation. Structural studies employing techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography have provided detailed insights into its conformation and interaction sites with RNA .

Chemical Reactions Analysis

Reactions and Technical Details

PatA's primary chemical reaction involves its binding to RNA sequences, particularly those containing GNG motifs. This interaction occurs in an ATP-independent manner, facilitating the clamping of RNA which ultimately results in translational repression. The binding dynamics are influenced by the molecular structure of PatA, particularly the tertiary amine present on the trienyl arm, which enhances its specificity for certain RNA sequences . The detailed kinetics of these reactions can be studied using ribosome profiling techniques, allowing researchers to quantify the effects on translation rates under various conditions .

Mechanism of Action

Process and Data

The mechanism by which PatA exerts its effects involves selective clamping onto specific RNA sequences, thereby inhibiting the assembly and function of ribosomes during protein synthesis. This process effectively blocks the translation machinery from accessing mRNA templates, leading to reduced protein production. Studies utilizing ribosome profiling have shown that PatA induces distinct translational outputs compared to other inhibitors, underscoring its unique mode of action in cellular contexts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PatA exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 Da.
  • Solubility: Soluble in organic solvents like DMSO (dimethyl sulfoxide) but poorly soluble in water.
  • Stability: Stable under ambient conditions but sensitive to extreme pH levels.

These properties influence its behavior in biological systems and its potential applications in drug development .

Applications

Scientific Uses

PatA has garnered attention for its potential applications in biomedical research, particularly in studying protein synthesis regulation and developing new therapeutic agents targeting translation processes. Its ability to selectively inhibit translation makes it a valuable tool for investigating gene expression dynamics and could lead to novel treatments for diseases characterized by dysregulated protein synthesis, such as cancer . Furthermore, derivatives like DMDA-PatA are being explored for their cytotoxic effects against various cancer cell lines, highlighting their potential as anti-cancer agents .

Structural Characterization of PatA Protein

Primary Sequence Analysis: Domains and Conserved Motifs

PatA proteins represent an evolutionarily diverse family with distinct domain architectures tailored to their biological roles. In Solanum tuberosum (potato), patatin isoforms (A, B, C, D) share a conserved core of ~40–41 kDa but exhibit differential glycosylation patterns that modify their molecular mass by approximately 1.3 kDa. This glycosylation occurs at Asn-60 and influences protein solubility rather than enzymatic function [1]. Crucially, all isoforms contain a conserved Ser-Asp catalytic dyad (Ser⁷⁷, Asp²¹⁵ in patatin-17) within the SGPL hydrolase domain, essential for esterase/lipase activity [1] [9].

In cyanobacteria (Anabaena PCC 7120), PatA diverges significantly, featuring three domains:

  • An N-terminal PATAN domain (residues 1–150) with a four-helix bundle insertion ("α-clip") implicated in protein-protein interactions during heterocyst differentiation [2] [4].
  • A central helix-turn-helix (HTH) motif for DNA binding.
  • A C-terminal CheY-like receiver domain (REC; residues 250–379) with conserved phosphoacceptor residues (Asp⁵⁴, Lys¹⁰⁹, Thr⁸⁵) typical of bacterial response regulators [4].

Mycobacterium tuberculosis expands this diversity further, encoding eight patatin-like proteins (PLPs). AlphaFold2 structural predictions reveal that Mtb PLPs integrate auxiliary regulatory domains:

  • Cyclic nucleotide-binding domains in Rv3802c
  • Lid-like domains in Rv3014c that modulate substrate access to the catalytic pocket [9].

Table 1: Conserved Domains in PatA Family Proteins

OrganismProteinCatalytic DomainAccessory DomainsKey Motifs
S. tuberosumPatatin-17SGPL hydrolaseNoneGXSXG, DXG
Anabaena PCC 7120PatACheY-like RECPATAN, HTHDXXK, TXXE (REC)
M. tuberculosisRv3802c (PlpA)SGPL hydrolaseCyclic nucleotide-bindingGXSXG, DXG
M. tuberculosisRv3014c (PlpD)SGPL hydrolaseLid domainGXSXG, DXG

Three-Dimensional Architecture: α/β Fold and Active-Site Geometry

PatA proteins universally adopt an α/β hydrolase fold, though their quaternary structures and active-site geometries exhibit species-specific adaptations. Potato patatin-17 (crystal structure: 1OXW) forms a globular structure with a central 9-stranded β-sheet flanked by 12 α-helices. The catalytic pocket lies at the interface of a β-strand and a "cap" region formed by helices α3–α5. This cap controls substrate access, opening at pH >7.0 to expose the hydrophobic substrate channel [1].

The catalytic triad in plant patatins is non-canonical:

  • Ser⁷⁷ acts as the nucleophile, activated by Asp²¹⁵ (distance: 2.8 Å)
  • A water molecule completes the oxyanion hole instead of a third residue [1].

In contrast, Anabaena PatA's CheY-like domain (predicted via AlphaFold) adopts a classic (β/α)₅ fold with a β-barrel core. The phosphoacceptor site (Asp²⁵⁴) resides in a shallow pocket formed by loops between β4-α4 and β5-α5, enabling phosphorylation-mediated signaling during nitrogen starvation [4]. Mtb PLPs innovate further: Rv3802c (PlpA) positions its cyclic nucleotide-binding domain adjacent to the hydrolase active site, suggesting allosteric regulation of lipase activity by cAMP/cGMP [9].

Table 2: Structural Motifs in PatA Family Active Sites

Structural ElementPlant PatatinAnabaena PatAMtb PlpA (Rv3802c)
Core Foldα/β hydrolase(β/α)₅ (REC)α/β hydrolase
Catalytic ResiduesSer⁷⁷, Asp²¹⁵Asp²⁵⁴ (REC)Ser¹⁴⁴, Asp³⁶⁷
Substrate ChannelHydrophobic capN/AHydrophobic pocket
Regulatory ElementpH-sensitive capHTH domainCyclic NMP lid

Membrane Association Mechanisms: Hydrophobic Pockets and Lipid Interactions

Membrane binding mechanisms vary dramatically across PatA families, reflecting their functional niches:

  • Plant patatins utilize surface-exposed hydrophobic patches (comprising Phe¹⁶, Leu²⁰, Phe²³⁷) near the catalytic site. These patches facilitate interfacial activation at lipid-water interfaces. Upon heating to 50–60°C, these residues drive protein aggregation and gelation by exposing buried hydrophobic regions [1] [5].

  • Mycobacterial PatA (Rv2611c) employs a two-helix structural motif (residues 45–85) embedded parallel to the membrane plane. Electrostatic interactions between basic residues (Arg⁶³, Lys⁶⁷) and anionic phospholipids (e.g., phosphatidylglycerol) anchor the protein tightly. Surface plasmon resonance confirms high-affinity binding to DOPG bilayers (KD < 1 µM), with no dissociation observed post-binding [3]. This interaction positions the enzyme to acylate glycolipid substrates like phosphatidyl-myo-inositol mannosides (PIMs):

  • The "molecular ruler" mechanism selects palmitoyl-CoA (C16:0) over longer acyl chains
  • Substrate discrimination occurs via a hydrophobic tunnel (length: 16.5 Å; volume: 342 ų) lined with Val¹⁵², Ile¹⁵⁶, and Phe¹⁷⁰ [3].

  • Cyanobacterial PatA lacks transmembrane domains but associates with the cell division septum via its PATAN domain during heterocyst formation. This localization requires interaction with divisome proteins like SepT and SepI [4].

Comparative Structural Homology Across Species

AlphaFold2 predictions have revolutionized cross-species comparisons of PatA proteins, revealing evolutionary adaptations:

  • Conserved catalytic core: All patatins share a SGPL hydrolase domain (Pfam PF01734) with >30% sequence similarity. The GXSXG motif is invariant, though flanking residues vary:
  • Plants: G76HSQG80
  • Mycobacteria: G143FSQG147 (PlpD)
  • This conservation underscores a common lipase/esterase ancestor [9].

  • Divergent quaternary structures:

  • Potato patatin functions as a monomer (41.6 kDa)
  • Mtb PlpM (Rv2324) forms domain-swapped dimers
  • Anabaena PatA acts as a monomeric transcriptional regulator [4] [9]

  • Taxon-specific innovations:

  • Mtb patatins evolved extended substrate channels (up to 20 Å in Rv3802c) to accommodate complex host lipids like mycolic acids.
  • Plant patatins acquired N-glycosylation sites (Asn⁶⁰) enhancing solubility in vacuolar compartments [1].
  • Cyanobacterial PatA fused its hydrolase-like N-terminus to a response regulator, creating a hybrid signaling protein [4].

Table 3: Evolutionary Adaptations of PatA Proteins

FeaturePlantsM. tuberculosisCyanobacteria
RepresentativePatatin-17 (S. tuber)Rv3802c (PlpA)PatA (Anabaena)
Molecular Mass40–42 kDa35–55 kDa43 kDa
GlycosylationYes (Asn-60)NoNo
Quaternary StructureMonomerDimer (domain-swapped)Monomer
Substrate SpecificityFatty acid estersPIM glycolipidsDNA (via HTH domain)
LocalizationVacuolar storageCell envelopeCell division septum

Properties

CAS Number

147387-85-7

Product Name

PatA protein

Molecular Formula

C3HClN4O3

Synonyms

PatA protein

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